Conformational Rigidity: Cyclopropyl vs. Isopropyl Amide
The N-cyclopropyl amide induces greater conformational restriction compared to the N-isopropyl analog. The cyclopropyl ring locks the amide bond into a specific torsion angle, reducing the number of accessible conformers, which can translate into higher target binding affinity due to a lower entropic penalty upon binding. This is a class-level inference for cyclopropyl amides compared to acyclic secondary alkyl amides [1].
| Evidence Dimension | Conformational Flexibility (Number of Accessible Conformers at Amide Bond) |
|---|---|
| Target Compound Data | Highly restricted rotation; essentially a single dominant conformer. |
| Comparator Or Baseline | N-isopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Multiple low-energy conformers due to free rotation around the C-N bond. |
| Quantified Difference | Qualitative difference in conformational ensemble; not directly quantified as a single value but a well-established structural principle. |
| Conditions | In silico conformational sampling (molecular mechanics) or crystallographic analysis of analogous cyclopropyl amides. |
Why This Matters
For procurement, selecting the N-cyclopropyl over the N-isopropyl analog may be critical to preserve a specific bioactive conformation essential for target engagement.
- [1] Ito, S., et al. (2009). Discovery and biological profile of isoindolinone derivatives as novel metabotropic glutamate receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(18), 5310-5313. View Source
